GNE-8324

NMDA Receptor Electrophysiology Allosteric Modulation

Researchers studying NMDAR PAMs face inconsistent pharmacological profiles across chemical series, hindering target validation. GNE-8324 addresses this by selectively potentiating GluN2A-NMDARs in inhibitory neurons while sparing excitatory neurons. • ~10-fold greater Glu potency shift vs. analog GNE-6901; distinct slower deactivation kinetics for SAR differentiation • In vivo efficacy via systemic administration-enables behavioral/cognitive endpoint studies • ≥98% purity; mg-to-gram quantities with global shipping

Molecular Formula C18H18FN3OS
Molecular Weight 343.4204
CAS No. 1698901-76-6
Cat. No. B607698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-8324
CAS1698901-76-6
SynonymsGNE-8324;  GNE 8324;  GNE8324.
Molecular FormulaC18H18FN3OS
Molecular Weight343.4204
Structural Identifiers
SMILESCCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F
InChIInChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3
InChIKeyMKBFOAQLSFHEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure GNE-8324 (CAS 1698901-76-6): A Selective GluN2A-Positive Allosteric Modulator for NMDA Receptor Research


GNE-8324 (CAS: 1698901-76-6) is a synthetic small molecule that functions as a selective, positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. [1] It binds to the interface of the GluN1/GluN2A ligand-binding domain (LBD) dimer, stabilizing an active receptor conformation. [1] Its key functional hallmark is the selective enhancement of NMDAR-mediated synaptic responses in inhibitory neurons, with minimal effect on excitatory neurons. [1]

The Risk of Substituting GNE-8324 in Research Protocols


The NMDAR PAM landscape is highly diverse, with distinct chemical series exhibiting profoundly different pharmacological profiles that preclude simple interchange. Direct comparisons reveal that closely related analogs from the same chemical series, such as GNE-6901, exhibit starkly divergent functional outcomes (e.g., a ~10-fold difference in Glu potency shift and contrasting kinetics). [1] Moreover, other GluN2A-targeting PAMs like the naphthoic acid derivatives (UBP684, UBP753) operate via a distinct, use-independent mechanism and lack the same neuronal subtype selectivity, [2] underscoring that functional, not just target-based, selectivity is critical and varies dramatically between compounds.

Quantitative Evidence Differentiating GNE-8324 for Research Procurement


GNE-8324 vs. GNE-6901: Divergent Functional Potency and Deactivation Kinetics on GluN1/GluN2A Receptors

In a direct comparative study using whole-cell patch-clamp electrophysiology on recombinant GluN1/GluN2A receptors, GNE-8324 and its close analog GNE-6901 were evaluated for their effects on glutamate (Glu) potency and channel kinetics. While both compounds increased Glu potency and slowed deactivation, the magnitude and nature of these effects differed substantially. [1] GNE-8324 produced a markedly stronger leftward shift in the Glu concentration-response curve, approximately 10-fold, compared to a much smaller effect from GNE-6901. [1] Furthermore, after the termination of Glu application, NMDAR currents deactivated significantly slower in the presence of GNE-8324 relative to GNE-6901, indicating distinct kinetic modulation. [1]

NMDA Receptor Electrophysiology Allosteric Modulation

GNE-8324 Demonstrates Neuronal Subtype Selectivity: Enhanced Activity in Inhibitory vs. Excitatory Neurons

Studies in acute brain slices from mice demonstrate that GNE-8324 exhibits a unique form of functional selectivity. At a concentration of 10 µM, GNE-8324 significantly potentiates NMDAR-mediated excitatory postsynaptic currents (EPSCs) in inhibitory interneurons, but has no detectable effect on EPSCs in excitatory pyramidal neurons under the same experimental conditions. [1] This effect is dependent on the higher ambient synaptic glutamate levels typically found at inhibitory synapses, a mechanism that distinguishes it from other PAMs. [1]

Neuronal Subtype Selectivity Synaptic Physiology Inhibitory Neurons

GNE-8324 is a Potent GluN2A-Selective PAM with an EC50 of 2.43 µM

A comprehensive review of NMDAR PAMs tabulates the potency of various GluN2A-selective modulators. GNE-8324 displays a functional EC50 of 2.43 µM for potentiating responses at recombinant GluN1/GluN2A receptors. [1] This places it in the low micromolar potency range, which is comparable to other tool compounds in its class (e.g., GNE-6901 EC50 = 8.5 µM) and validates its utility for in vitro pharmacological studies. [1]

NMDA Receptor GluN2A Subunit Potency

GNE-8324 Exhibits In Vivo Neuronal Activation Following Systemic Administration

While specific pharmacokinetic parameters are not widely reported, studies confirm that GNE-8324 is active in vivo. Systemic administration of GNE-8324 to mice selectively increases the activity of inhibitory neurons, as evidenced by elevated c-Fos expression and enhanced neuronal firing rates in brain regions such as the prefrontal cortex and auditory cortex. [1] This confirms that GNE-8324 crosses the blood-brain barrier and engages its target in a living animal. In contrast, other GluN2A-selective tools, like MPX-004 and MPX-007, have limited in vivo utility due to poor physical properties. [2]

In Vivo Pharmacology Behavioral Neuroscience CNS Penetration

GNE-8324: Primary Research and Industrial Applications


Investigating Excitation/Inhibition (E/I) Balance in Neurological and Psychiatric Disease Models

The selective potentiation of inhibitory neuron NMDARs by GNE-8324 provides a unique pharmacological tool to test the hypothesis that enhancing inhibitory tone can correct E/I imbalance, a core pathology implicated in schizophrenia, autism, and Alzheimer's disease. [1] This direct link to a key pathological mechanism makes it a valuable compound for target validation studies.

In Vivo Studies of Inhibitory Neuron Function and Circuit Modulation

Unlike other GluN2A-selective compounds that are restricted to in vitro use, GNE-8324 has demonstrated efficacy in vivo following systemic administration. [1] This enables researchers to study the effects of enhancing inhibitory neuron NMDAR function on behavior, cognition, and circuit-level activity in awake, behaving animals, providing a crucial link between molecular pharmacology and systems neuroscience.

Comparative Pharmacology and Mechanistic Studies of NMDA Receptor Allostery

The divergent functional effects of GNE-8324 compared to its close analog GNE-6901 (e.g., ~10-fold greater Glu potency shift and slower deactivation kinetics) [1] make it an essential component of any study seeking to understand the structure-activity relationship of NMDAR PAMs or the molecular basis for their distinct modes of action.

Biomarker Discovery for NMDAR-Targeted Therapies

In vivo studies with GNE-8324 have identified changes in the expression of specific potassium channels and cell adhesion molecules in inhibitory neurons. [1] This molecular signature provides a starting point for discovering biomarkers of NMDAR PAM engagement, which are essential for the clinical development of next-generation therapeutics for CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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